molecular formula C12H9N3 B1497869 4-(2-Methylpyrimidin-4-yl)benzonitrile CAS No. 874778-89-9

4-(2-Methylpyrimidin-4-yl)benzonitrile

Cat. No. B1497869
CAS RN: 874778-89-9
M. Wt: 195.22 g/mol
InChI Key: HDBBOYFTNLXBKN-UHFFFAOYSA-N
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Description

4-(2-Methylpyrimidin-4-yl)benzonitrile (4-MPBN) is an organic compound with a wide range of applications in the field of synthetic chemistry. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-MPBN is also used as a starting material for the synthesis of various heterocyclic compounds. In addition, it has been used in the synthesis of biologically active compounds such as antibiotics and anticancer drugs.

Scientific Research Applications

Anti-inflammatory and Antinociceptive Applications

Research has indicated the potential of 4-(2-Methylpyrimidin-4-yl)benzonitrile derivatives in the development of histamine H4 receptor (H4R) antagonists. A study by Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines, including 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, showing potent anti-inflammatory activity in an animal model and antinociceptive activity in a pain model. This supports the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Anticancer Activity

A compound synthesized from 4-(2-bromoacetyl)benzonitrile and 2-benzoylpyridine thiosemicarbazone, forming a tridentate NNN ligand, demonstrated potential anticancer activity against U937 human monocytic cells. This highlights the role of such compounds in the development of novel anticancer therapeutics (Bera et al., 2021).

Liquid Crystalline Behavior

A study by Ahipa et al. (2014) synthesized a new series of luminescent 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, revealing their potential as mesogens with liquid crystalline behavior. This research contributes to the development of materials with specific optical and electronic properties (Ahipa et al., 2014).

High Voltage Lithium-Ion Batteries

In the field of energy storage, 4-(Trifluoromethyl)-benzonitrile was investigated as an electrolyte additive for LiNi 0.5 Mn 1.5 O4 cathodes in high voltage lithium-ion batteries. The addition significantly improved the cyclic stability and capacity retention, indicating its usefulness in enhancing battery performance (Huang et al., 2014).

Synthesis and Antibacterial Activity

Derivatives of 4-(2-Methylpyrimidin-4-yl)benzonitrile were synthesized and evaluated for their antimicrobial activity. This research underscores the potential of these compounds in the development of new antibacterial agents, contributing to the fight against resistant bacterial strains (Chen et al., 2014).

properties

IUPAC Name

4-(2-methylpyrimidin-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-9-14-7-6-12(15-9)11-4-2-10(8-13)3-5-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBBOYFTNLXBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653845
Record name 4-(2-Methylpyrimidin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylpyrimidin-4-yl)benzonitrile

CAS RN

874778-89-9
Record name 4-(2-Methylpyrimidin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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